molecular formula C11H16N2 B2487273 (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine CAS No. 1228108-68-6

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine

Cat. No.: B2487273
CAS No.: 1228108-68-6
M. Wt: 176.263
InChI Key: HTCAHFNSPLFRLK-WDEREUQCSA-N
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Description

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine is a chiral compound with significant interest in the fields of organic chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a methyl group at the third position and a phenyl group at the fourth position, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For instance, the reduction of a 3-methyl-4-phenylpyrrolidin-3-one precursor using a chiral borane reagent can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or imines.

    Reduction: Reduction reactions can further modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or other positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles like alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-methyl-4-phenylpyrrolidin-3-one, while reduction can produce various substituted amines.

Scientific Research Applications

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological function .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Methyl-4-phenylpyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activities.

    3-Methyl-4-phenylpyrrolidin-2-one: A structurally similar compound with a ketone group instead of an amine.

    4-Phenylpyrrolidine: A simpler analog lacking the methyl group at the third position.

Uniqueness

(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological properties and makes it a valuable tool in asymmetric synthesis and drug development. Its ability to interact selectively with chiral receptors and enzymes highlights its importance in medicinal chemistry .

Properties

IUPAC Name

(3S,4R)-3-methyl-4-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCAHFNSPLFRLK-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CNC[C@H]1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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